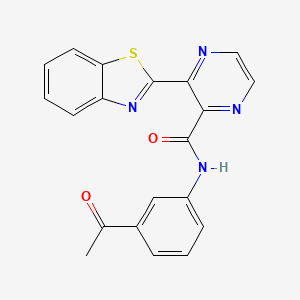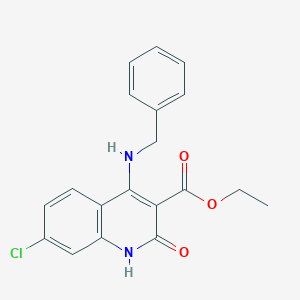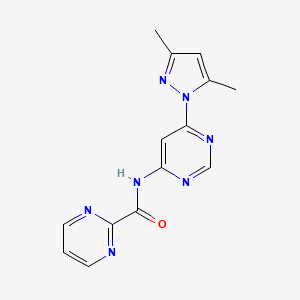![molecular formula C8H5BF3NO3 B3002312 [3-Cyano-4-(trifluoromethoxy)phenyl]boronic acid CAS No. 2268800-99-1](/img/structure/B3002312.png)
[3-Cyano-4-(trifluoromethoxy)phenyl]boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-Cyano-4-(trifluoromethoxy)phenyl]boronic acid is an organoboron compound with the molecular formula C8H5BF3NO3. It is a boronic acid derivative characterized by the presence of a cyano group and a trifluoromethoxy group attached to a phenyl ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-Cyano-4-(trifluoromethoxy)phenyl]boronic acid typically involves the following steps:
Functional Group Introduction: The cyano and trifluoromethoxy groups can be introduced through various functionalization reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale borylation reactions using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can further enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
[3-Cyano-4-(trifluoromethoxy)phenyl]boronic acid undergoes various types of chemical reactions, including:
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Substitution Reactions: The cyano and trifluoromethoxy groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, used in oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride, used in reduction reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In Suzuki-Miyaura coupling reactions, the primary products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
科学的研究の応用
[3-Cyano-4-(trifluoromethoxy)phenyl]boronic acid has a wide range of applications in scientific research, including:
Organic Synthesis: The compound is a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: It is used in the development of advanced materials, such as polymers and electronic materials, due to its unique reactivity and functional groups.
Biological Research: The compound is used in the study of biological pathways and molecular interactions, particularly in the development of enzyme inhibitors and receptor ligands.
作用機序
The mechanism of action of [3-Cyano-4-(trifluoromethoxy)phenyl]boronic acid involves its interaction with specific molecular targets and pathways. For example, as a boronic acid derivative, it can form reversible covalent bonds with hydroxyl and amino groups in biological molecules, making it a potent inhibitor of enzymes such as proteases and kinases . The cyano and trifluoromethoxy groups enhance its binding affinity and specificity for these targets, leading to its biological activity .
類似化合物との比較
Similar Compounds
4-(Trifluoromethoxy)phenylboronic acid: Similar in structure but lacks the cyano group, which affects its reactivity and applications.
3-(Trifluoromethoxy)phenylboronic acid: Similar but with the trifluoromethoxy group in a different position, leading to different reactivity and properties.
4-(Trifluoromethyl)phenylboronic acid: Similar but with a trifluoromethyl group instead of a trifluoromethoxy group, affecting its chemical behavior and applications.
Uniqueness
[3-Cyano-4-(trifluoromethoxy)phenyl]boronic acid is unique due to the presence of both the cyano and trifluoromethoxy groups, which confer distinct electronic and steric properties. These groups enhance its reactivity in cross-coupling reactions and its binding affinity in biological applications, making it a versatile and valuable compound in various fields of research .
特性
IUPAC Name |
[3-cyano-4-(trifluoromethoxy)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BF3NO3/c10-8(11,12)16-7-2-1-6(9(14)15)3-5(7)4-13/h1-3,14-15H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLKWONMHGDQXED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC(F)(F)F)C#N)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[(Tert-butoxy)carbonyl]amino}-1-methylcyclopentane-1-carboxylic acid](/img/structure/B3002229.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}-2-methylpiperazine](/img/structure/B3002235.png)


![N-(5-tert-butyl-2-hydroxyphenyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B3002240.png)

![6,6'-(piperazine-1,4-diyldimethanediyl)bis(2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one)](/img/structure/B3002244.png)
![5-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol](/img/structure/B3002246.png)


![2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B3002249.png)
![2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-ethyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3002250.png)

